N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-3-(dimethylamino)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-3-(dimethylamino)benzamide, also known as DCPB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DCPB is a selective antagonist of the G protein-coupled receptor 55 (GPR55), which is involved in various physiological processes, including pain sensation, inflammation, and cancer cell proliferation.
Mechanism of Action
N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-3-(dimethylamino)benzamide is a selective antagonist of GPR55, which is a G protein-coupled receptor that is widely expressed in various tissues, including the brain, immune system, and cancer cells. The exact mechanism of action of this compound is not fully understood, but it is believed to block the activation of GPR55 by its endogenous ligands, which leads to the inhibition of downstream signaling pathways.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including the inhibition of pain and inflammation, the inhibition of cancer cell proliferation, and the modulation of immune function. In addition, this compound has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the major advantages of using N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-3-(dimethylamino)benzamide in lab experiments is its selectivity for GPR55, which allows for the specific modulation of this receptor without affecting other receptors. However, one of the limitations of using this compound is its relatively low potency, which may require higher concentrations to achieve the desired effects.
Future Directions
There are several future directions for research on N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-3-(dimethylamino)benzamide, including the development of more potent and selective GPR55 antagonists, the investigation of the role of GPR55 in other physiological processes, and the evaluation of the therapeutic potential of this compound in various diseases. In addition, studies on the pharmacokinetics and pharmacodynamics of this compound may provide important insights into its potential clinical applications.
Conclusion
In conclusion, this compound is a promising chemical compound that has shown potential as a therapeutic agent in various diseases. Its selectivity for GPR55 and its ability to modulate pain, inflammation, cancer cell proliferation, and immune function make it an attractive target for further research. The development of more potent and selective GPR55 antagonists and the evaluation of the pharmacokinetics and pharmacodynamics of this compound may lead to the development of novel therapies for various diseases.
Synthesis Methods
The synthesis of N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-3-(dimethylamino)benzamide involves the reaction of 3-(dimethylamino)benzoic acid with 3,5-dicyclopropyl-1H-pyrazole-1-carboxylic acid in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The resulting product is then purified by column chromatography to obtain pure this compound.
Scientific Research Applications
N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-3-(dimethylamino)benzamide has been extensively studied for its potential therapeutic applications in various diseases. One of the major areas of research is the role of GPR55 in pain sensation and inflammation. Studies have shown that this compound can alleviate pain and inflammation in animal models of arthritis and neuropathic pain.
Another area of research is the potential role of GPR55 in cancer cell proliferation. Studies have shown that this compound can inhibit the growth of cancer cells in vitro and in vivo, suggesting that it may have potential as an anti-cancer agent.
properties
IUPAC Name |
N-[2-(3,5-dicyclopropylpyrazol-1-yl)ethyl]-3-(dimethylamino)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O/c1-23(2)17-5-3-4-16(12-17)20(25)21-10-11-24-19(15-8-9-15)13-18(22-24)14-6-7-14/h3-5,12-15H,6-11H2,1-2H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUAIZTJALXQJCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C(=O)NCCN2C(=CC(=N2)C3CC3)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.